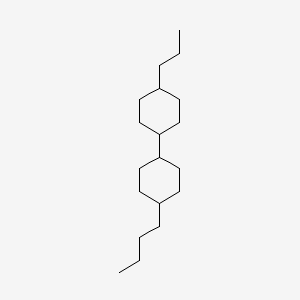

(trans,trans)-4-Butyl-4'-Propyl-1,1'-Bicyclohexyl

Übersicht

Beschreibung

The compound "(trans,trans)-4-Butyl-4'-propyl-1,1'-bicyclohexyl" is a type of bicyclohexyl molecule that is characterized by having butyl and propyl substituents on the cyclohexyl rings. This compound is part of a class of substances known as cyclohexylcyclohexanes (CCHs), which have been studied for their liquid crystalline properties and molecular conformations .

Synthesis Analysis

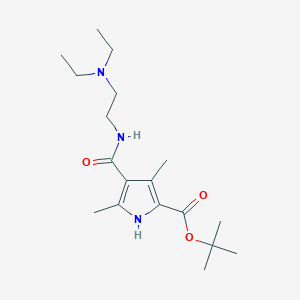

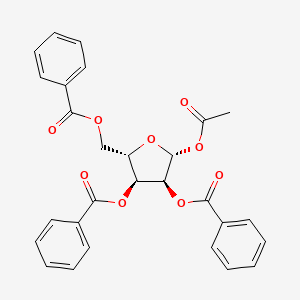

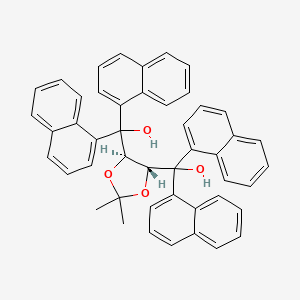

The synthesis of related cyclohexane rings often involves the use of chiral building blocks and stereoselective reactions. For instance, optically active trans-cyclohexenone derivatives have been synthesized and used with excellent stereoselectivity in reactions with organocopper reagents to prepare substituted cyclohexane compounds . Additionally, the preparation of cyclohexyl derivatives can involve hydrogenation processes, as seen in the synthesis of trans-4-(trans-4'-n-propylcyclohexyl)cyclohexanol, where a mixture of trans and cis isomers was obtained and further isomerization was performed to increase the proportion of the trans isomer .

Molecular Structure Analysis

The molecular structures of CCHs, including those with propyl substituents, have been described in detail. These compounds typically exhibit the chair conformation for the cyclohexyl rings and adopt trans-conformations for the alkyl groups. In the crystalline state, different layer structures have been observed, with the orientation of the molecules within these layers being of particular interest. The role of cyano dipoles in these structures has also been discussed, with indications of dipole-dipole interactions in the crystal state .

Chemical Reactions Analysis

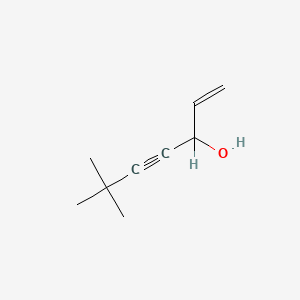

The chemical reactions involving cyclohexyl compounds can vary depending on the substituents and reaction conditions. For example, the hydrogenation of tert-butylmethylenecyclohexane has been studied to find selective catalyst systems that favor the production of cis- or trans-cyclohexane derivatives . The metabolism of isomeric tert-butylcyclohexanones in biological systems has also been investigated, revealing that these ketones are reduced to secondary alcohols, which are then conjugated with glucuronic acid for excretion .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexyl compounds are influenced by their molecular conformations and substituents. Studies have shown that cis and trans isomers can exhibit different properties, as seen in the comparison of cis- and trans-2-(4-tert-butylcyclohexyloxy)-1,3,5-trinitrobenzene, where accurate structural parameters were obtained for comparison purposes . The conformational analysis of substituted cyclohexanes and dioxanes has also provided insights into the preferred rotational conformations of these compounds in the solid state .

Wissenschaftliche Forschungsanwendungen

Biologische Synthese von Cholesterin

Diese Verbindung dient als Zwischenprodukt bei der biologischen Synthese von Cholesterin aus Mevalonsäure. Sie spielt eine entscheidende Rolle im Mevalonat-Stoffwechselweg, einem Stoffwechselweg, der für die Produktion mehrerer wichtiger biologischer Moleküle essentiell ist .

Parfümindustrie

Aufgrund seiner aromatischen Eigenschaften wird (trans,trans)-4-Butyl-4'-Propyl-1,1'-Bicyclohexyl in der Parfümindustrie verwendet. Es trägt zur Kreation von Düften mit einem spezifischen Geruchsprofil bei .

Herstellung von Terpenen

Die Verbindung wird bei der Herstellung von Terpenen wie Squalenen, Cembranoiden und Forskolin verwendet. Diese Terpene haben verschiedene Anwendungen, unter anderem in der Pharmazie und als Nahrungsergänzungsmittel .

Synthese des Cecropia-Juvenilhormons

Es ist an der Synthese des Cecropia-Juvenilhormons beteiligt, das für die Untersuchung der Insektenphysiologie und -entwicklung von Bedeutung ist .

Antimikrobielle Eigenschaften

Forschungen haben gezeigt, dass this compound antimikrobielle Eigenschaften aufweist. Dies macht es zu einem potenziellen Kandidaten für den Einsatz in medizinischen Behandlungen und als Konservierungsmittel zur Verhinderung mikrobiellen Wachstums .

Dental-Restaurationsmaterial

Die Verbindung wurde auf ihre Auswirkungen auf die Eigenschaften von Glasionomerzement (GIC), einem Dental-Restaurationsmaterial, untersucht. Es wurde festgestellt, dass es die Härte und Biokompatibilität von GIC verbessert, ohne andere physikalische Eigenschaften negativ zu beeinflussen .

Hemmung kariogener Bakterien

Die Einarbeitung dieser Verbindung in GIC hat gezeigt, dass das Wachstum kariogener Bakterien gehemmt wird, die für Karies verantwortlich sind. Diese Anwendung ist besonders relevant im Bereich der Zahnmedizin für die Entwicklung effektiverer Zahnfüllungen .

Biofilmzusammensetzung und -struktur

Studien haben den Einfluss von this compound auf die Zusammensetzung, Struktur und Physiologie von Biofilm-Matrizen untersucht. Das Verständnis dieser Effekte kann zu Fortschritten bei der Kontrolle von Biofilm-bedingten Problemen in verschiedenen Umgebungen führen .

Wirkmechanismus

Target of Action

The primary targets of the compound (trans,trans)-4-Butyl-4’-propyl-1,1’-bicyclohexyl, also known as 1-butyl-4-(4-propylcyclohexyl)cyclohexane, are currently unknown. This compound is a type of liquid crystal monomer, which are synthetic chemicals released from liquid crystal devices . .

Mode of Action

It’s known that the compound is a type of substituted cyclohexane . Substituted cyclohexanes can exist in two different conformations: axial and equatorial . The equatorial conformation is generally more stable due to reduced 1,3-diaxial interactions . This could potentially influence the compound’s interactions with its targets.

Eigenschaften

IUPAC Name |

1-butyl-4-(4-propylcyclohexyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36/c1-3-5-7-17-10-14-19(15-11-17)18-12-8-16(6-4-2)9-13-18/h16-19H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGWJCMCLQAINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2CCC(CC2)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454758 | |

| Record name | (trans,trans)-4-Butyl-4′-propyl-1,1′-bicyclohexyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96624-52-1 | |

| Record name | (trans,trans)-4-Butyl-4′-propyl-1,1′-bicyclohexyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-trans-Butyl-4'-trans-propyl-[1,1'-bicyclohexyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

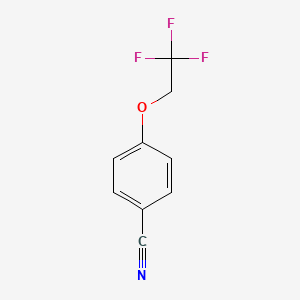

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

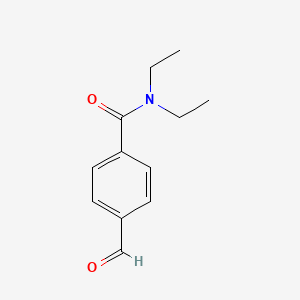

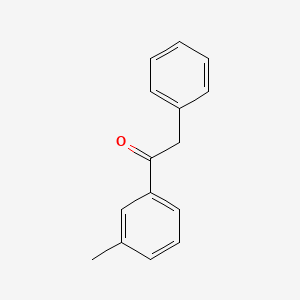

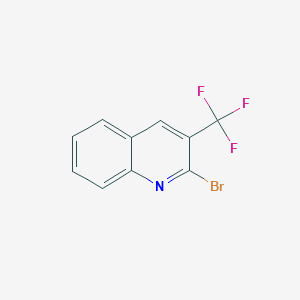

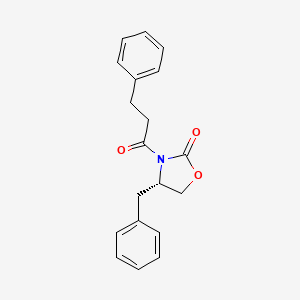

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.